molecular formula C13H22N4O B5663132 N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine

N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine

Cat. No. B5663132
M. Wt: 250.34 g/mol
InChI Key: VFFQMKVZBKZBBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents that can modulate the compound's chemical and biological properties. For example, in the synthesis of 2,4-disubstituted pyrimidines, substituents with varying steric and electronic properties are introduced at the C-2 and C-4 positions to evaluate their impact on biological activities such as cholinesterase inhibition and amyloid-β (Aβ) aggregation inhibition (Mohamed et al., 2011). Similarly, synthesis approaches for pyrimidine derivatives can involve cyclization reactions, functional group transformations, and cross-coupling reactions to achieve the desired structural framework.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine," is characterized by the presence of a pyrimidine ring, which can engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the compound's behavior in chemical and biological systems. For instance, crystal structure analysis can reveal how substituents on the pyrimidine ring influence molecular conformation and packing in the solid state, affecting the compound's reactivity and interaction with biological targets (Moreno-Fuquen et al., 2021).

properties

IUPAC Name

N-[3-(1-methylpiperidin-4-yl)oxypropyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-17-8-4-12(5-9-17)18-10-2-6-15-13-3-7-14-11-16-13/h3,7,11-12H,2,4-6,8-10H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQMKVZBKZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCCNC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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